![molecular formula C19H21N5OS B10819367 2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethylsulfanyl]-3~{H}-quinazolin-4-one](/img/structure/B10819367.png)
2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethylsulfanyl]-3~{H}-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MC2050 involves multiple steps, starting with the preparation of the quinazolinone core. The key steps include:
Formation of the Quinazolinone Core: This is typically achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions.
Attachment of the Pyridyl Group: The pyridyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final Sulfanyl Linkage:
Industrial Production Methods
Industrial production of MC2050 follows similar synthetic routes but is optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors for each step to ensure high yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing crystallization and chromatography techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
MC2050 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydroquinazolinones.
Substitution Products: Various substituted piperazines and pyridyl derivatives.
Applications De Recherche Scientifique
MC2050 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying PARP-1 inhibition and its effects on DNA repair mechanisms.
Biology: Employed in cell signaling studies to understand the role of PARP-1 in apoptosis and cell survival.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases and cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mécanisme D'action
MC2050 exerts its effects primarily through the inhibition of PARP-1. The mechanism involves:
Binding to PARP-1: MC2050 binds to the catalytic domain of PARP-1, preventing its activity.
Inhibition of Poly ADP-Ribosylation: By inhibiting PARP-1, MC2050 blocks the poly ADP-ribosylation of target proteins, including histone H1.
Prevention of Apoptosis: This inhibition leads to reduced apoptosis in cells exposed to oxidative stress, such as hydrogen peroxide-treated neuroblastoma cells
Comparaison Avec Des Composés Similaires
MC2050 is compared with other PARP-1 inhibitors, such as:
Olaparib: Another potent PARP-1 inhibitor used in cancer therapy. Unlike MC2050, Olaparib is approved for clinical use.
Veliparib: Similar to MC2050 in its mechanism but has a broader range of targets, including PARP-2.
Rucaparib: Known for its use in treating ovarian cancer, it shares a similar inhibition profile with MC2050 but differs in its pharmacokinetic properties.
MC2050 stands out due to its high specificity for PARP-1 and its potent inhibitory effects at low concentrations .
Propriétés
Formule moléculaire |
C19H21N5OS |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethylsulfanyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H21N5OS/c25-18-15-5-1-2-6-16(15)21-19(22-18)26-14-13-23-9-11-24(12-10-23)17-7-3-4-8-20-17/h1-8H,9-14H2,(H,21,22,25) |
Clé InChI |
AFXJUCILCGBUNX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCSC2=NC3=CC=CC=C3C(=O)N2)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




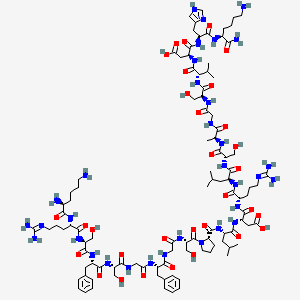

![(R)-1-(4-(1-(2-((6-(6-(Dimethylamino)pyrimidin-4-yl)-1H-benzo[d]imidazol-2-yl)amino)pyridin-4-yl)ethyl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one](/img/structure/B10819312.png)
![N-[(Benzyloxy)carbonyl]-O-Carbamimidamido-L-Homoseryl-N-{(3s,4s)-3-Hydroxy-6-Methyl-1-Oxo-1-[(2-Phenylethyl)amino]heptan-4-Yl}-L-Valinamide](/img/structure/B10819317.png)

![2-[2-fluoro-4-[[3-(2-methylphenyl)phenyl]methoxy]phenoxy]acetic acid](/img/structure/B10819329.png)
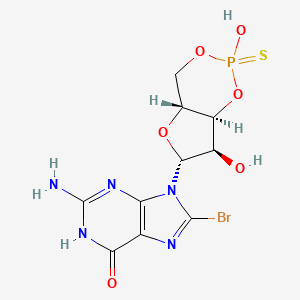
![3-[(2R)-3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(4,6-dichlorocyclohexa-1,5-dien-1-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide](/img/structure/B10819351.png)
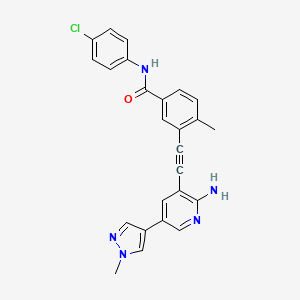
![1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea](/img/structure/B10819360.png)
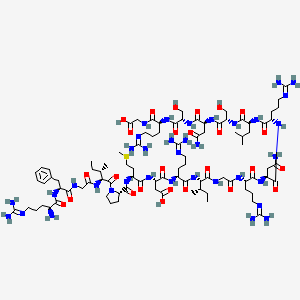
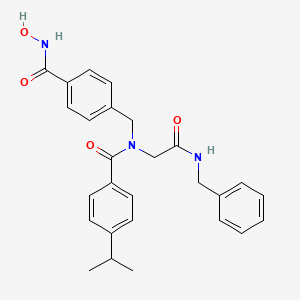
![(2~{S})-8-[[4-[4-(2-chloranyl-5-fluoranyl-phenyl)butoxy]phenyl]carbonylamino]-4-(4-oxidanyl-4-oxidanylidene-butyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B10819387.png)